1,4-diisocyanobutane
Description
Historical Context and Evolution of Research Perspectives on Diisocyanates
The journey of diisocyanate chemistry began in 1937 with the pioneering work of Otto Bayer, which laid the foundation for polyurethane chemistry. l-i.co.uk This initial discovery sparked the development and commercialization of diisocyanates and their polymeric derivatives, with widespread availability beginning in the 1950s. l-i.co.uk The initial focus of both industrial production and academic research was predominantly on aromatic diisocyanates, namely toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). americanchemistry.comamericanchemistry.comrsc.org These compounds became the workhorses of the polyurethane industry, which was valued at 4.4 million tonnes globally in the year 2000. wikipedia.org
Early research was heavily concentrated on the synthesis and application of these aromatic diisocyanates in producing flexible and rigid foams, coatings, and elastomers. americanchemistry.comosha.govepa.gov The evolution of research perspectives has been marked by a growing interest in aliphatic diisocyanates. This shift was partly driven by the desire for polyurethanes with improved light stability, as aromatic diisocyanates are prone to photodegradation. aidic.it Aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), offered a solution to this problem and carved out a niche in high-performance coatings and elastomers where color stability is paramount. americanchemistry.comaidic.it
The development of analytical techniques to monitor diisocyanate concentrations in the atmosphere also played a role in the evolution of research, moving from non-specific colorimetric methods to more specific and sensitive techniques. osha.gov This growing analytical capability has been crucial for both industrial hygiene and for the detailed study of reaction kinetics and polymer structure.
Contemporary Significance of Diisocyanates in Chemical Synthesis and Materials Science
Diisocyanates remain indispensable building blocks in modern chemical synthesis and materials science, primarily due to the high reactivity of the isocyanate group (-N=C=O). wikipedia.orgepa.gov This functional group readily reacts with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and other derivatives, making diisocyanates exceptionally versatile monomers for step-growth polymerization. l-i.co.ukwikipedia.org
The vast majority of diisocyanate consumption, over 90% in North America, is still attributed to the production of polyurethanes from aromatic diisocyanates like MDI and TDI. americanchemistry.comamericanchemistry.com These polymers are ubiquitous, finding applications in insulation, furniture, automotive interiors, adhesives, and coatings. americanchemistry.comepa.gov
However, the contemporary significance of diisocyanates extends beyond these bulk applications. Aliphatic diisocyanates are crucial for creating durable and weather-resistant polyurethane coatings. americanchemistry.comhaci.gr The search for more sustainable and biocompatible materials has also invigorated research into bio-based diisocyanates, derived from renewable resources like fatty acids or amino acids. rsc.org Furthermore, the unique reactivity of the isocyanate group is being exploited in the development of "smart" materials and in complex organic syntheses.
Specific Research Objectives and Unexplored Frontiers Pertaining to 1,4-Diisocyanobutane Chemistry
While not produced on the same industrial scale as TDI or MDI, this compound has emerged as a target of specialized research due to its unique structural properties. Its linear, flexible aliphatic backbone imparts distinct characteristics to the polymers and complexes it forms.
A significant research objective has been its application in the synthesis of biocompatible and biodegradable polyurethanes for biomedical applications. For instance, segmented polyurethanes synthesized from poly(ε-caprolactone) diol, this compound, and tyramine (B21549) have been investigated as scaffolds for bone tissue engineering. nih.govbvsalud.org In these materials, the properties can be tuned by adjusting the content of the components. nih.gov
Another key area of research is in coordination chemistry, where this compound functions as a ligand. It has been shown to react with rhodium(I) precursors to form dinuclear organometallic complexes. wikipedia.orgdoi.org The study of such complexes is fundamental to understanding bonding and reactivity in organometallic chemistry.
The reactivity of the C-H bonds adjacent to the isocyano group is also being explored. Research on the deprotonation-trapping of this compound points towards its utility in more intricate organic synthesis, allowing for the introduction of further functionality. drexel.edunsf.gov
Unexplored frontiers for this compound chemistry include its potential use in host-guest chemistry, where its linear structure could be advantageous for threading through macrocyclic hosts. researchgate.net Further exploration of its use in creating novel, bio-based polymers, potentially by deriving its precursor, 1,4-diaminobutane (B46682) (putrescine), from biological sources, represents another promising research direction.
Below is a table summarizing some of the key properties of this compound and its precursor, adiponitrile (B1665535) (1,4-dicyanobutane).
| Property | This compound | Adiponitrile (1,4-Dicyanobutane) |
| Chemical Formula | C6H8N2 | C6H8N2 |
| Molar Mass | 108.144 g·mol−1 wikipedia.org | 108.144 g·mol−1 wikipedia.org |
| Appearance | Orange oil nih.gov | Colorless liquid wikipedia.org |
| Boiling Point | Not specified | 295.1 °C wikipedia.org |
| Melting Point | Not specified | 1 to 3 °C wikipedia.org |
| Solubility in Water | Not specified | 50 g/L (20 °C) wikipedia.org |
| CAS Number | 929-25-9 wikipedia.org | 111-69-3 wikipedia.org |
Interdisciplinary Relevance and Emerging Research Paradigms
The study of this compound exemplifies the interdisciplinary nature of modern chemical research. Its application in creating scaffolds for bone tissue engineering lies at the intersection of materials science, polymer chemistry, biology, and medicine. nih.govbvsalud.org The success of these materials depends on a complex interplay of their chemical composition, mechanical properties, and their interaction with biological systems.
An emerging paradigm in diisocyanate chemistry is the move towards more sustainable and environmentally friendly synthesis routes. The traditional synthesis of isocyanates involves the use of highly toxic phosgene (B1210022). wikipedia.orgrsc.org Research into "phosgene-free" routes, such as the Curtius rearrangement, is gaining traction. rsc.orggoogle.com This approach can be applied to dicarboxylic acids, opening the door to producing diisocyanates from bio-based feedstocks. google.com While not yet specifically demonstrated for this compound on a large scale, the principles of green chemistry are increasingly influencing the research landscape for all isocyanates.
The development of "smart" or functional polymers represents another emerging paradigm. The ability to precisely control the structure of polyurethanes by using specific diisocyanates like this compound allows for the creation of materials with tailored degradability, mechanical responses, and biocompatibility. nih.gov Furthermore, its use as a building block in supramolecular chemistry, for example in the formation of pseudorotaxanes, highlights its potential in the bottom-up construction of complex molecular architectures. researchgate.net
Properties
CAS No. |
929-25-9 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,4 Diisocyanobutane
Established Synthetic Routes to 1,4-Diisocyanobutane
The production of this compound has historically been dominated by phosgenation-based methods. However, due to the hazardous nature of phosgene (B1210022), significant research has been dedicated to developing safer, non-phosgene alternatives.
Phosgenation-Based Approaches and Procedural Advancements
The traditional and most direct industrial method for synthesizing this compound involves the reaction of 1,4-diaminobutane (B46682) with phosgene. This process, while efficient, is fraught with safety and environmental concerns due to the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct. nih.gov
Procedural advancements have focused on improving the safety and efficiency of this reaction. These include optimizing reaction conditions, such as temperature and solvent selection, and implementing closed-loop systems to minimize the risk of phosgene leakage. nih.gov The reaction typically proceeds by introducing a solution of 1,4-diaminobutane into a solution of excess phosgene in an inert solvent.
A related, yet distinct, approach involves the dehydration of the corresponding diformamide, N,N'-(butane-1,4-diyl)diformamide. rsc.org This intermediate is synthesized by reacting 1,4-diaminobutane with ethyl formate (B1220265). rsc.orgrsc.org The subsequent dehydration step is often carried out using a dehydrating agent like phosphorus oxychloride in the presence of a base such as triethylamine. rsc.org This method avoids the direct use of phosgene in the final step but still involves hazardous reagents.
Non-Phosgene Synthetic Strategies
The significant drawbacks of phosgene have spurred the development of several non-phosgene routes to isocyanates, including this compound. nih.govnih.gov These methods are often highlighted for their alignment with the principles of sustainable and green chemistry. nih.gov
The Curtius rearrangement offers a versatile, phosgene-free method for converting carboxylic acids into isocyanates. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a dicarboxylic acid precursor, such as adipic acid, would first be converted to its corresponding diacyl azide. This is typically achieved by reacting the diacid chloride with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org Alternatively, the diacyl azide can be generated from the corresponding diacylhydrazine by treatment with nitrous acid. wikipedia.org The subsequent thermal or photochemical decomposition of the diacyl azide yields this compound. wikipedia.orgmasterorganicchemistry.com A key advantage of the Curtius rearrangement is the complete retention of the stereochemical configuration of the migrating group. nih.gov
Recent advancements have focused on one-pot procedures, converting carboxylic acids directly to their corresponding carbamates or ureas via the isocyanate intermediate, thus streamlining the process. organic-chemistry.org
The thermal decomposition of carbamates, also known as urethane (B1682113) pyrolysis, is another significant non-phosgene route to isocyanates. nih.govmuctr.ru This method involves heating a carbamate, which dissociates into the corresponding isocyanate and an alcohol. researchgate.net
In the context of this compound synthesis, a suitable precursor would be a bis-carbamate derived from 1,4-diaminobutane. The synthesis of this precursor can be achieved through various non-phosgene methods, such as the reaction of the diamine with dimethyl carbonate or urea (B33335). nih.govresearchgate.net The subsequent pyrolysis of this bis-carbamate in the gas or liquid phase yields this compound and the corresponding alcohol. muctr.ru The development of effective catalysts is crucial for improving the efficiency and lowering the required temperature for the thermal decomposition of carbamates. nih.govmuctr.ru
The application of green chemistry principles is a driving force in the development of new synthetic routes for this compound. pandawainstitute.comresearchgate.net Key principles include the prevention of waste, the use of safer solvents and reagents, and designing for energy efficiency. acs.org
Non-phosgene routes, such as the Curtius rearrangement and urethane pyrolysis, are inherently greener than traditional phosgenation as they avoid the use of highly toxic phosgene. nih.govionike.com The use of renewable feedstocks is also a growing area of interest. rsc.org For instance, the synthesis of diisocyanates from bio-based precursors like isosorbide (B1672297) is being explored, which could potentially be adapted for the production of bio-based this compound. bohrium.com
Furthermore, the development of catalytic systems, particularly those that are heterogeneous and can be easily separated and reused, contributes to the greenness of the synthesis by reducing waste and improving atom economy. researchgate.netionike.com The use of safer solvents and reaction conditions, such as ambient temperature and pressure, are also important considerations in designing sustainable synthetic processes for this compound. acs.org
Urethane Pyrolysis Methods
Precursor Design and Optimization in this compound Synthesis
The design and optimization of precursors are critical for the efficient and cost-effective synthesis of this compound. The primary precursor for most synthetic routes is 1,4-diaminobutane, also known as putrescine. ottokemi.com The purity and availability of this diamine directly impact the yield and quality of the final diisocyanate product.
For phosgenation-based methods, the direct precursor is 1,4-diaminobutane. In the two-step dehydration route, N,N'-(butane-1,4-diyl)diformamide is the key intermediate. rsc.org The synthesis of this diformamide from 1,4-diaminobutane and ethyl formate is typically high-yielding. rsc.org
In non-phosgene routes, the precursor design is more varied. For the Curtius rearrangement, a dicarboxylic acid like adipic acid is the starting material. Adiponitrile (B1665535), which can be produced from butadiene, is a major industrial precursor to adipic acid. wikipedia.org The efficiency of the conversion of the dicarboxylic acid to the diacyl azide is a key optimization point.
For urethane pyrolysis, the precursor is a bis-carbamate of 1,4-diaminobutane. The design of this precursor involves selecting the appropriate alcohol component of the carbamate, as this will be the byproduct of the pyrolysis. The choice of alcohol can affect the ease of separation from the desired this compound.
The optimization of precursor synthesis often involves improving reaction conditions, developing more efficient catalysts, and utilizing readily available and potentially renewable starting materials.
Interactive Data Table: Synthesis Methods for this compound
| Synthetic Route | Precursor(s) | Key Reagents | Advantages | Disadvantages |
| Phosgenation | 1,4-Diaminobutane | Phosgene | High yield, direct route | Extremely toxic reagent, corrosive byproduct |
| Diformamide Dehydration | N,N'-(butane-1,4-diyl)diformamide | Phosphorus oxychloride, Triethylamine | Avoids direct use of phosgene in the final step | Uses hazardous dehydrating agents |
| Curtius Rearrangement | Adipic acid or its derivatives | Sodium azide, Nitrous acid | Phosgene-free, stereospecific | Use of potentially explosive azides |
| Urethane Pyrolysis | Bis-carbamate of 1,4-diaminobutane | Heat, Catalyst | Phosgene-free, can use renewable precursors | High temperatures may be required, catalyst development needed |
Reaction Engineering and Scalability Considerations for Research Applications
For laboratory-scale and research applications, the synthesis of this compound requires careful control of reaction parameters to ensure both high yield and purity. Reaction engineering at this scale focuses on optimizing conditions rather than continuous industrial production. uct.ac.zacomsol.com
The initial formylation step is relatively straightforward to scale within a research context (from millimoles to moles). It involves refluxing 1,4-diaminobutane with an excess of ethyl formate, a reaction that typically proceeds to high conversion with minimal side products. rsc.org The primary consideration is ensuring a sufficient excess of ethyl formate and adequate reflux time to fully convert the diamine.
The dehydration step is more sensitive and requires meticulous control. The reaction is highly exothermic, necessitating slow, dropwise addition of phosphoryl chloride to the solution of the diformamide and triethylamine. rsc.org To manage the reaction temperature effectively, this addition is typically performed at a reduced temperature, such as 0 °C, using an ice bath. rsc.orgrsc.org Maintaining an inert atmosphere, for instance by using argon gas, is also standard practice to prevent side reactions with atmospheric moisture. rsc.org
For research applications, scalability from a few milligrams to several grams is feasible using standard laboratory glassware. thechemicalengineer.com The key considerations when increasing the scale are efficient heat dissipation during the exothermic dehydration step and managing the subsequent workup. The ratio of reagents is generally maintained, but the rate of addition and the efficiency of stirring become more critical at a larger scale to ensure homogeneity and prevent localized overheating. thechemicalengineer.com
| Step | Precursors & Reagents | Typical Reaction Conditions | Key Considerations |
|---|---|---|---|
| 1. Formylation | 1,4-Diaminobutane, Ethyl Formate | Reflux (approx. 60 °C), overnight. rsc.org | Use of excess ethyl formate to drive reaction to completion. rsc.orgrsc.org |
| 2. Dehydration | N,N'-(butane-1,4-diyl)diformamide, Phosphoryl Chloride, Triethylamine, Dichloromethane | Dropwise addition of POCl₃ at 0 °C, then stirred at room temperature for several hours under an inert atmosphere. rsc.org | Exothermic reaction requiring slow addition and cooling. rsc.org Use of dry solvents is critical. rsc.org |
Purification and Isolation Methodologies for Research Purity Requirements
Achieving research-grade purity for this compound involves a multi-step purification and isolation process following the synthesis. The final product is typically an oil. nih.gov
After the dehydration reaction, the mixture is carefully quenched. This is often done by pouring the reaction slurry into a cold aqueous solution of a base, such as potassium carbonate or sodium bicarbonate , to neutralize the acidic byproducts. rsc.orgrsc.org The product is then extracted from the aqueous phase using an organic solvent, commonly dichloromethane. rsc.org The combined organic layers are washed with water and brine, then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) . rsc.org
For obtaining high-purity this compound suitable for research, further purification is necessary.
Flash Column Chromatography: This is a widely used method for purifying this compound on a research scale. rsc.orgnih.gov Silica (B1680970) gel is the typical stationary phase, and the product can be eluted using solvent systems such as petroleum ether/ethyl acetate (B1210297) or pure dichloromethane. rsc.orgnih.gov
Distillation: Vacuum distillation can be used to purify this compound, which has a reported boiling point of 65°C at 1.3 mmHg. caltech.edu However, this method comes with a significant safety warning, as violent explosions have been reported during the distillation of diisocyanide ligands. caltech.edu Therefore, it should be performed with extreme caution.
Alternative Adsorbent Filtration: As a safer alternative to distillation, elution of the crude product with toluene (B28343) over alumina (B75360) has been reported, with the pure diisocyanide being the first fraction collected. caltech.edu
The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. rsc.orgnih.gov
| Method | Description | Key Parameters/Eluents | Reference |
|---|---|---|---|
| Aqueous Workup | Neutralization of reaction mixture and extraction of the product. | Quenching with aq. K₂CO₃ or NaHCO₃; Extraction with CH₂Cl₂. | rsc.orgrsc.org |
| Flash Column Chromatography | Separation based on polarity using a silica gel column. | Eluents: Petroleum Ether/Ethyl Acetate (1:1), Dichloromethane. | rsc.orgnih.gov |
| Vacuum Distillation | Purification by boiling under reduced pressure. (Caution Advised ) | ~65 °C @ 1.3 mmHg. Explosion risk noted . | caltech.edu |
| Alumina Filtration | A safer alternative to distillation. | Eluent: Toluene. | caltech.edu |
Reactivity and Reaction Mechanisms of 1,4 Diisocyanobutane
Isocyanate Group Reactivity and Functionalization in 1,4-Diisocyanobutane
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, a result of the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent reactivity dictates the chemical behavior of this compound, making it susceptible to a variety of chemical transformations. The presence of two isocyanate groups on a flexible aliphatic chain allows for a diverse range of functionalization strategies, including nucleophilic additions, cycloadditions, and polymerization reactions. semanticscholar.orgpoliuretanos.net
The electrophilic carbon of the isocyanate group readily reacts with nucleophiles. semanticscholar.org Nucleophilic addition represents a fundamental class of reactions for this compound, enabling the formation of a wide array of derivatives. Common nucleophiles include alcohols, amines, and water, which lead to the formation of urethanes, ureas, and carbamic acids, respectively. The latter are unstable and typically decompose to form amines and carbon dioxide.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate group, leading to a tetrahedral intermediate which then rearranges to the final product. libretexts.org The reactivity of the nucleophile plays a significant role in the reaction rate. For instance, primary amines are generally more reactive towards isocyanates than primary alcohols. researchgate.net
Table 1: Examples of Nucleophilic Addition Reactions with this compound
| Nucleophile | Product Type |
| Alcohol (R-OH) | Urethane (B1682113) |
| Amine (R-NH2) | Urea (B33335) |
| Water (H2O) | Carbamic Acid (unstable) |
This table illustrates the common products formed from the reaction of this compound with various nucleophiles.
The reaction of this compound with nucleophiles can be influenced by catalysts. For example, the reaction with hydroxyl groups can be catalyzed to control the outcome. mdpi.com
This compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The isocyanate groups can act as a 2π component in these reactions. For instance, they can react with dienes in Diels-Alder type reactions or with other dipolarophiles in 1,3-dipolar cycloadditions. libretexts.orgscirp.org
Furthermore, this compound is a valuable component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. scribd.comfrontiersin.org These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step. scribd.com
In the Ugi four-component reaction (U-4CR) , an isocyanide, an aldehyde (or ketone), an amine, and a carboxylic acid combine to form an α-acylamino amide. beilstein-journals.org When this compound is used, this can lead to the formation of bis(α-acylamino amides). The generally accepted mechanism for the Ugi reaction involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate. beilstein-journals.org
The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy carboxamide. beilstein-journals.org The use of this compound in a Passerini reaction with biobased aldehydes and acetic acid has been reported for the synthesis of bis-α-ketoamides. rsc.org A proposed mechanism for the Passerini reaction involves the formation of a hydrogen-bonded adduct between the carbonyl and carboxylic acid, followed by the α-addition of the isocyanide. scribd.com
The bifunctional nature of this compound allows it to undergo oligomerization and polymerization reactions. semanticscholar.org Under controlled conditions, such as through the use of specific catalysts, the isocyanate groups can react with each other to form dimers (uretdiones) and trimers (isocyanurates). semanticscholar.org
Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, can be employed to create polymers with well-defined architectures and low polydispersity from monomers derived from this compound. swaminathansivaram.in These methods rely on establishing a dynamic equilibrium between active and dormant polymer chains, allowing for controlled chain growth. nih.gov While these specific techniques are generally applied to vinyl monomers, the principles of controlled polymerization can be adapted to step-growth polymerizations involving diisocyanates to manage molecular weight and structure. The reaction of this compound can lead to the formation of polymers as the main product. mdpi.com However, there can be challenges in controlling the chemical composition of the resulting surface in some applications. google.com
Cycloaddition Chemistry and Isocyanide-Based Multicomponent Reactions
Stereochemical Aspects and Regioselectivity in this compound Transformations
When this compound reacts with unsymmetrical reagents, issues of stereochemistry and regioselectivity arise. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preference for reaction at one site over another. masterorganicchemistry.cominflibnet.ac.in
In reactions involving the formation of new chiral centers, the approach of the reagents can be influenced by steric hindrance and electronic effects, leading to a diastereomeric or enantiomeric excess. inflibnet.ac.in For example, in cycloaddition reactions, the orientation of the reactants can lead to different stereoisomeric products. mnstate.edualrasheedcol.edu.iq The stereochemistry of the reactants is often maintained in the products of photo [2+2] cycloadditions. libretexts.org
Regioselectivity is particularly relevant when the two isocyanate groups of this compound exhibit different reactivities, or when reacting with an unsymmetrical difunctional reagent. masterorganicchemistry.com While the two isocyanate groups in this compound are chemically equivalent due to the symmetrical nature of the molecule, their sequential reaction can be influenced by the modification of the first group. Detailed studies on the regioselectivity of reactions involving this compound have been conducted, for instance in the context of deprotonation-trapping reactions. drexel.edu The regioselective synthesis of related compounds has also been explored. rsc.org
Reaction Kinetic and Thermodynamic Studies of this compound
The study of reaction kinetics provides insight into the rates of chemical processes, while thermodynamics describes the energy changes and equilibrium positions of reactions. For this compound, kinetic studies often focus on the rate of reaction of the isocyanate groups with various nucleophiles. researchgate.net
The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, temperature, and the presence of catalysts. researchgate.net Generally, the reaction rate increases with temperature. The reactivity of the isocyanate group is also dependent on the substituents attached to it; electron-donating groups on the alkyl chain can decrease the reactivity of the isocyanate. semanticscholar.org
Table 2: Factors Influencing Reaction Rates of this compound
| Factor | Effect on Reaction Rate |
| Temperature | Increase generally increases rate |
| Nucleophile Strength | Stronger nucleophiles react faster |
| Catalyst | Can significantly increase rate and selectivity |
| Solvent Polarity | Can influence reaction rates, especially for ionic mechanisms |
This table summarizes key factors that affect the kinetics of reactions involving this compound.
Thermodynamic studies provide information on the feasibility and spontaneity of reactions involving this compound. The formation of stable products, such as urethanes and ureas, is thermodynamically favorable. Computational studies can be employed to calculate the thermodynamic parameters of these reactions, such as the change in Gibbs free energy (ΔG), to predict the position of equilibrium. nih.gov The addition of HBr to dienes can be under either kinetic or thermodynamic control, leading to different products depending on the reaction conditions. masterorganicchemistry.com
Mechanistic Elucidation of this compound Reaction Pathways
Understanding the detailed step-by-step mechanism of a reaction is crucial for optimizing reaction conditions and predicting product outcomes. For reactions of this compound, various experimental and computational techniques are used to elucidate the reaction pathways.
Nucleophilic addition to the isocyanate group is generally understood to proceed through a two-step mechanism involving the formation of a tetrahedral intermediate. libretexts.org However, the exact nature of the transition state can be complex.
Cycloaddition reactions can proceed through either concerted or stepwise mechanisms. wikipedia.org In a concerted mechanism, all bond-forming and bond-breaking events occur in a single transition state. In a stepwise mechanism, one or more reactive intermediates are formed. The specific pathway often depends on the nature of the reactants and the reaction conditions.
Multicomponent reactions like the Ugi and Passerini reactions have complex mechanisms that have been the subject of extensive study. scribd.combeilstein-journals.org The Ugi reaction is generally believed to proceed through the initial formation of an imine, which then undergoes addition of the isocyanide and the carboxylate, followed by a Mumm rearrangement. beilstein-journals.org The Passerini reaction is thought to involve a non-ionic pathway, especially in aprotic solvents. beilstein-journals.org
Computational chemistry plays a vital role in elucidating these complex reaction mechanisms. rsc.orgsmu.edu Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, identify transition states and intermediates, and calculate activation energies. nih.govuio.no This allows for a detailed understanding of the reaction pathway at a molecular level.
Coordination Chemistry of 1,4 Diisocyanobutane
1,4-Diisocyanobutane as a Ligand in Transition Metal Complexes
This compound (CN(CH₂)₄NC), an organic compound with a flexible four-carbon chain capped by isocyanide groups, serves as a versatile ligand in the formation of transition metal complexes. wikipedia.org Isocyanides, as ligands, are neutral Lewis bases and are considered soft donors, making them effective in bonding with transition metals. wikipedia.org The coordination chemistry of this compound is rich, owing to the various ways it can bind to one or more metal centers.
Monodentate, Bidentate, and Bridging Coordination Modes
The structural flexibility of the butyl chain in this compound allows it to adopt several coordination modes:
Monodentate Coordination: In this mode, only one of the two isocyanide groups binds to a single metal center. While less common for diisocyanides as it leaves a reactive isocyanide group unbound, this mode can occur, particularly in initial reaction steps or under specific stoichiometric control.
Bidentate Chelation: Both isocyanide groups of a single this compound molecule can coordinate to the same metal center, forming a seven-membered chelate ring. srce.hrmathabhangacollege.ac.in Chelation with polydentate ligands generally leads to more stable complexes compared to those with multiple monodentate ligands, an observation known as the chelate effect. libretexts.org The formation of a seven-membered ring with this compound is feasible, though less favored than the five- or six-membered rings formed by shorter-chain diisocyanides.
Bidentate Bridging: This is a very common coordination mode for this compound. Each isocyanide group binds to a different metal center, allowing the ligand to act as a bridge, connecting two metal ions. libretexts.org This bridging can lead to the formation of dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. wikipedia.orgresearchgate.net For instance, this compound has been used to synthesize dinuclear rhodium(I) complexes, such as [Rh₂(CN(CH₂)₄NC)₄]²⁺, where it acts as a bridging ligand. wikipedia.org
The specific coordination mode adopted depends on several factors, including the metal-to-ligand ratio, the nature of the metal ion, and the presence of other competing ligands.
Chelate Formation and Stability Constants Research
The formation of a chelate complex involves the equilibrium between the solvated metal ion and the chelating ligand. savemyexams.com For this compound (L) chelating a metal ion (M), the reaction can be represented as:
[M(solvent)ₓ]ⁿ⁺ + L ⇌ [M(L)(solvent)ₓ₋₂]ⁿ⁺ + 2 solvent
Research on the stability constants of metal complexes with diisocyanide ligands provides quantitative insight into their thermodynamic stability. While specific K_stab values for this compound complexes are not extensively tabulated in readily available literature, the principles of chelate stability are well-established. The stability of chelate complexes is influenced by factors such as the size of the chelate ring, with five- and six-membered rings generally being the most stable. The seven-membered ring formed by this compound would be under some strain, but can still lead to stable complexes. mathabhangacollege.ac.in
Methods like potentiometric titration and spectrophotometry are commonly used to determine stability constants. scispace.com For example, spectrophotometric studies on calcium(II) complexes with various diamine ligands have been used to determine their formation constants, yielding logarithmic values (log β) in the range of 4 to 6. scispace.com Similar methodologies could be applied to quantify the stability of this compound complexes.
Ligand Substitution Dynamics and Equilibrium
Ligand substitution reactions in transition metal complexes are fundamental to their reactivity and can proceed through different mechanisms, primarily dissociative, associative, or interchange pathways. libretexts.orglibretexts.org The kinetics of these reactions determine whether a complex is labile (undergoes rapid ligand exchange) or inert (exchanges ligands slowly). libretexts.org
The equilibrium of a ligand substitution reaction is governed by the relative stability of the reactant and product complexes. savemyexams.com For a reaction involving the substitution of a ligand X by this compound (L):
[M(X)ₙ] + L ⇌ [M(X)ₙ₋₁(L)] + X
The position of this equilibrium depends on the thermodynamic stability of the complexes involved. libretexts.org The dynamics of reaching this equilibrium are described by the reaction's rate law. For instance, in many octahedral complexes, substitution proceeds via a dissociative mechanism where the rate-determining step is the breaking of the metal-ligand bond. libretexts.org In contrast, square planar complexes often favor an associative mechanism where the incoming ligand first binds to the metal center. libretexts.org
The flexible nature of this compound allows it to participate in various substitution scenarios, either replacing monodentate ligands to form a chelate or bridging complex, or being replaced by stronger donor ligands. The specific dynamics and equilibrium position will be influenced by factors such as the nature of the metal, the solvent, and the steric and electronic properties of the incoming and outgoing ligands.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound
The ability of this compound to act as a bridging ligand makes it a suitable organic linker for the construction of extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). wikipedia.org These materials are formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers). rsc.orgsigmaaldrich.com
Design Principles for MOF Construction with Diisocyanate Linkers
The design of MOFs relies on the principles of reticular chemistry, where the geometry of the metal node and the linker dictate the topology of the resulting framework. wikipedia.org When using diisocyanate linkers like this compound, several factors are considered:
Geometry and Connectivity of the Linker: this compound is a linear, ditopic linker, meaning it can connect two metal centers. rsc.org The length and flexibility of its butyl chain influence the pore size and shape of the resulting MOF.
Coordination Geometry of the Metal Node: The choice of metal ion or cluster with its specific coordination preferences (e.g., octahedral, tetrahedral) determines how the linkers are arranged in space, leading to different network topologies. mdpi.com
Reaction Conditions: Solvothermal or hydrothermal synthesis methods are commonly employed, where temperature and solvent can influence the final crystal structure. researchgate.net
While carboxylate-based linkers are more common in MOF chemistry, the use of diisocyanides offers an alternative for creating frameworks with different electronic properties and potential functionalities. wikipedia.orgrsc.org The design principles remain similar, focusing on matching the directionality of the linker with the coordination sites of the metal node to achieve a desired, stable, and often porous structure. rsc.org
Structural Diversity and Topology of this compound-Derived Coordination Architectures
The combination of this compound with various metal centers can lead to a wide range of coordination architectures with different dimensionalities and topologies.
1D Chains: The simplest extended structure is a one-dimensional chain, where metal centers are linked by this compound in a linear fashion. mdpi.comrsc.org These chains can then pack in the crystal lattice to form 3D supramolecular structures through weaker interactions like hydrogen bonds. mdpi.com
2D Layers: If the metal nodes have three or more coordination sites available in a plane, this compound linkers can connect them to form two-dimensional sheets or layers. rsc.org These layers can then stack to create a 3D material.
3D Frameworks: With metal nodes that provide coordination sites in three dimensions, this compound can form robust, three-dimensional MOFs. mdpi.comrsc.org The topology of these frameworks can be described using established notations, such as the cds (CdSO₄) topology for a 4-connected mononodal net. mdpi.com
The structural diversity is further enhanced by the flexibility of the butyl chain, which can adopt different conformations (e.g., anti, gauche) within the crystal structure, leading to different framework geometries and pore environments. The specific metal used also plays a crucial role; for example, different coordination polymers have been observed for Co(II) and Ni(II) with the same flexible dicarboxylate linker, resulting in a 3D network for cobalt and a 1D chain for nickel. mdpi.com Similar diversity can be expected for architectures derived from this compound.
Tunable Properties and Functionality of this compound-Based Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional structures. mdpi.comwikipedia.org The properties of these materials can be finely tuned by carefully selecting the metal centers and the organic linkers. lupinepublishers.com this compound, with its flexible four-carbon chain and two terminal isocyanide groups, is a versatile ligand for constructing such polymers. wikipedia.orgdoi.org
The flexibility of the this compound ligand is a key factor in the tunability of the resulting coordination polymers. Flexible ligands can adopt different conformations, such as gauche or anti, which can lead to a variety of structural motifs and properties. wikipedia.org This structural diversity allows for the creation of coordination polymers with tailored functionalities, including applications in gas adsorption, separation, and sensing. mdpi.comlupinepublishers.com
One of the most studied tunable properties in coordination polymers is luminescence. wikipedia.orgresearchgate.net The incorporation of ligands into a rigid polymer structure often enhances their fluorescent properties by increasing rigidity and asymmetry. wikipedia.org While specific studies on the luminescence of this compound-based polymers are an active area of research, the general principle suggests that by coordinating with suitable metal ions (such as Zn(II) or Cd(II)), it is possible to generate materials with potential applications in light-emitting diodes (LEDs) or chemical sensors. mdpi.comresearchgate.net The emission properties can be tuned by changing the metal ion or modifying the ligand environment. lupinepublishers.com
The porosity of coordination polymers is another critical, tunable feature. Flexible porous coordination polymers can change their structures in response to external stimuli, which is useful for selective gas adsorption. lupinepublishers.com The choice of ligand, such as this compound, and the synthesis conditions can control the formation of voids within the material's framework, making them suitable for applications like gas storage and separation. mdpi.comlupinepublishers.com
Furthermore, this compound has been employed as a linking agent to anchor functional complexes onto solid supports. For instance, it has been used to covalently attach manganese-salen complexes to MCM-41, a mesoporous silica (B1680970) material. mdpi.com This functionalization creates heterogeneous catalysts where the properties and accessibility of the catalytic sites can be tuned based on the anchoring strategy. mdpi.com
| Property | Influencing Factors | Potential Application |
| Structure | Ligand conformation (gauche/anti), Metal ion coordination geometry | Material design |
| Luminescence | Metal ion (e.g., d¹⁰ centers), Ligand rigidity | Chemical sensors, LEDs |
| Porosity | Self-assembly conditions, Ligand flexibility | Gas storage, Selective separation |
| Conductivity | Metal d-orbital and ligand π* orbital interaction | Semiconductor devices |
Reactivity of Coordinated this compound within Metal Complexes
Once this compound is coordinated to a metal center, its reactivity can be significantly altered compared to the free ligand. The isocyanide group is known to be susceptible to nucleophilic attack at the carbon atom, and coordination to a metal can either activate or protect this functional group.
A key reaction of isocyanides is deprotonation at the α-carbon. Metalated isocyanides are highly versatile intermediates in organic synthesis. nsf.gov Research has shown that this compound can be selectively deprotonated. Using one equivalent of butyllithium (B86547) (BuLi) at low temperatures (-100 °C) leads to monolithiation. nsf.gov The resulting lithiated diisocyanide is a powerful nucleophile. However, this species is thermally unstable and reacts further if the temperature is raised above -60 °C. nsf.gov
Judicious control of reaction conditions allows for the dilithiation of this compound. This creates a dianionic species that can be trapped by electrophiles, such as in the reaction with N,N-diethylbenzamide, to form new, more complex molecules. nsf.gov This reactivity highlights the potential of using coordinated this compound as a building block for synthesizing complex organic structures.
The coordination of this compound to metal centers, such as rhodium(I), has been shown to yield dinuclear complexes like [Rh₂(diisocyanide)₄]²⁺. doi.org These complexes themselves can undergo further reactions. For example, the diisocyanide ligands in these rhodium complexes can be displaced by phosphine (B1218219) ligands, such as bis(diphenylphosphino)methane (B1329430) (DPM) or triphenylphosphine (B44618) (PPh₃), leading to new complexes with different electronic and steric properties. doi.org These ligand substitution reactions are fundamental in tuning the catalytic and chemical properties of the metal center.
| Reagent | Product Type | Significance | Reference |
| 1 eq. Butyllithium | Monolithiated diisocyanide | Forms a reactive nucleophile at one end of the ligand. | nsf.gov |
| >1 eq. Butyllithium | Dilithiated diisocyanide | Creates a dianionic building block for symmetric synthesis. | nsf.gov |
| Triphenylphosphine | Ligand-substituted complex | Modifies the properties of the metal complex. | doi.org |
Polymer Chemistry and Macromolecular Science of 1,4 Diisocyanobutane
Polyaddition and Polycondensation Reactions of 1,4-Diisocyanobutane
Polyaddition and polycondensation are the primary routes through which this compound is incorporated into polymer backbones. These step-growth polymerization processes involve the reaction of its isocyanate functional groups with compounds containing active hydrogen atoms, such as alcohols and amines, without the loss of any small molecules.
The synthesis of polyurethanes and polyureas represents a major application of diisocyanates. The fundamental reaction involves the addition of a molecule with an active hydrogen to the isocyanate group.
Polyurethanes: Polyurethanes are synthesized through the reaction of a diisocyanate with a diol (a compound with two hydroxyl groups). rsc.org The urethane (B1682113) linkages in polyurethanes are formed by this reaction. rsc.org The properties of the resulting polyurethane can be tailored by selecting different types of diisocyanates and diols. rsc.org In the context of this compound, it can react with various diols in a polyaddition reaction to form linear or segmented polyurethanes. rsc.org For instance, research has demonstrated the use of this compound in the direct decarboxylative polycondensation to synthesize polyurethanes. rsc.org
Polyureas: Polyurea synthesis involves the step-growth polymerization between a diisocyanate monomer and a polyamine, with each component having a functionality of at least two. nih.gov This reaction is typically very rapid. mdpi.com this compound can react with diamines to form polyurea. A specific example includes the synthesis of polyurethane-ureas from a copolymer of polycaprolactone (B3415563), this compound, and a diamine like putrescine.
| Reactant 1 | Reactant 2 | Resulting Polymer | Linkage Formed |
| This compound | Diol (e.g., Polycaprolactone diol) | Polyurethane | Urethane (-NH-CO-O-) |
| This compound | Diamine (e.g., Putrescine) | Polyurea | Urea (B33335) (-NH-CO-NH-) |
Poly(isocyanurate) (PIR) is a thermoset plastic created from the trimerization of isocyanate groups. wikipedia.org This reaction occurs at elevated temperatures and in the presence of specific catalysts, where three isocyanate groups react to form a highly stable, six-membered isocyanurate ring. wikipedia.org While commonly associated with aromatic isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) in the production of rigid foam insulation, this principle applies to aliphatic diisocyanates as well. wikipedia.orgdistributioninternational.com
When this compound is subjected to these conditions, its isocyanate groups can trimerize, forming strong, covalent crosslinks. wikipedia.org This process transforms the linear monomer into a rigid, three-dimensional poly(isocyanurate) network. The resulting material exhibits significant thermal and chemical stability due to the high crosslink density and the inherent strength of the isocyanurate ring structure. wikipedia.org
| Reaction Type | Reactant(s) | Key Feature | Resulting Structure |
| Isocyanate Trimerization | This compound | Catalytic, high temperature | Crosslinked network with Isocyanurate rings |
Synthesis of Polyureas and Polyurethanes
Controlled Polymerization Techniques Utilizing this compound
Controlled or "living" polymerizations are advanced synthetic methods that allow for precise control over polymer architecture, including molecular weight, polydispersity, and composition. sigmaaldrich.com While this compound is not typically used as a monomer in common controlled radical polymerization techniques like ATRP or RAFT, it can be incorporated into complex polymer designs through other controlled approaches.
Living polymerization is characterized by the absence of premature termination, allowing polymer chains to grow until all monomer is consumed. sigmaaldrich.com This enables the design of polymers with highly uniform chain lengths. One advanced approach has utilized this compound to synthesize a polymerizable cyclic bisiminocarbonate. uantwerpen.be This precursor allows for a fully regioselective ring-opening polymerization when reacted with soft nucleophiles like carboxylic acids. uantwerpen.be This method facilitates the construction of regioregular polyurethanes with a precisely alternating structure, demonstrating a high degree of control over the polymer design. uantwerpen.be
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. mdpi.com They are often synthesized by sequential living polymerization, where one type of monomer is polymerized first, and then a second monomer is added to grow from the end of the first block. mdpi.comresearchgate.net
The synthesis of block copolymers containing this compound can be achieved through several routes. For example, the synthesis of polyurethane-ureas from polycaprolactone (PCL), this compound, and putrescine results in a block copolymer architecture, where the PCL forms a soft segment and the urethane-urea components formed from the diisocyanate and diamine create hard segments. Furthermore, this compound can act as a difunctional linking agent to couple two pre-formed polymer chains that have reactive end groups, a common strategy for creating triblock copolymers.
Living Polymerization Approaches for Polymer Design
Crosslinking and Network Formation in Polymer Systems
Crosslinking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. polyacs.org this compound is an effective crosslinking agent for base polymers that contain functional groups with reactive hydrogens, such as primary or secondary amines. google.com
The crosslinking reaction occurs when the isocyanate groups of this compound react with the functional groups on the polymer backbones. For a polymer containing amine groups, this reaction forms stable urea linkages between the chains, resulting in a crosslinked network. google.com The degree of crosslinking, and thus the properties of the final material (e.g., viscosity, rigidity, and solubility), can be controlled by adjusting the molar ratio of the diisocyanate crosslinker to the reactive amine groups present in the base polymer. google.com This method is used to modify the properties of various polymers, including the preparation of water-soluble cross-linked cationic polymers. google.com
| Base Polymer Functional Group | Crosslinking Reaction Product | Resulting Structure |
| Primary or Secondary Amine (-NH2, -NHR) | Urea Linkage | Crosslinked Polymer Network |
| Hydroxyl (-OH) | Urethane Linkage | Crosslinked Polymer Network |
| Carboxyl (-COOH) | Amide Linkage (after decarboxylation) | Crosslinked Polymer Network |
Advanced Polymer Architectures Incorporating this compound Units
The bifunctional nature of 1,4-diisocyanatobutane (B1581501) (BDI), with its two highly reactive isocyanate groups, makes it a valuable building block for creating linear polymer segments. While not a branching agent itself, BDI is integral as a linker or chain extender in the synthesis of more complex, non-linear polymer architectures. These advanced structures are built by reacting BDI with multifunctional co-monomers, such as polyols or polyamines, which serve as the branching points. researchgate.netrsc.org The symmetric and aliphatic nature of BDI can impart flexibility and potentially biodegradability to the resulting polymer, as its degradation product is the non-toxic putrescine (1,4-butanediamine). researchgate.net4medchem.com
Dendrimers and Hyperbranched Polymers
Dendrimers and hyperbranched polymers represent two classes of dendritic polymers characterized by their highly branched, three-dimensional structures. scielo.orgthno.org Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers have a more random, imperfectly branched structure and are typically polydisperse. rsc.orgthno.org The synthesis of these architectures often involves a one-pot reaction of ABₓ-type monomers or the reaction of A₂ and Bₓ monomers, where A and B are complementary reactive groups.
In the context of polyurethane chemistry, hyperbranched polyurethanes (HPUs) can be synthesized using a diisocyanate (an A₂-type monomer) like BDI in conjunction with a multifunctional alcohol (a Bₓ monomer, e.g., a triol where x=3). rsc.orgmdpi.com Although specific literature detailing the synthesis of dendrimers or hyperbranched polymers exclusively from BDI is scarce, the established principles of HPU synthesis are directly applicable. For instance, the reaction of BDI with a triol like trimethylolpropane (B17298) or a polycaprolactone triol would lead to a hyperbranched polyurethane structure. rsc.org The degree of branching and final molecular weight can be controlled by adjusting the molar ratio of the A₂ and Bₓ monomers. Furthermore, BDI can be used as a grafting agent to create branched structures by reacting it with existing polymers that contain primary or secondary amine groups. google.com
Table 1: Illustrative Synthesis of a Hyperbranched Polyurethane
| Reactant Type | Example Compound | Role in Polymerization | Resulting Structure |
|---|---|---|---|
| A₂ Monomer | 1,4-Diisocyanatobutane (BDI) | Linear Extender / Linker | Forms the linear chains between branch points. |
| B₃ Monomer | Trimethylolpropane | Branching Unit | Creates the branch points in the polymer network. |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Promotes Urethane Formation | Accelerates the reaction between isocyanate and hydroxyl groups. mdpi.com |
Star Polymers, Brushes, and Gels
Star Polymers Star polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. nih.govcmu.edu Their synthesis can generally be approached via two main strategies: "core-first" or "arm-first". nih.govmdpi.com In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. nih.gov In the "arm-first" approach, linear polymer arms are synthesized first and then attached to a multifunctional linking agent. cmu.edu
BDI is effectively used as a linking agent or chain extender in the synthesis of star polymers and related architectures. A notable example involves the reaction of BDI with hydroxyl-terminated, four-armed, star-shaped poly(ε-caprolactone) (PCL). This reaction creates a cross-linked or semi-interpenetrating polymer network where the star-shaped PCL molecules are linked together by polyurethane segments derived from BDI, demonstrating its role in building complex, multi-component polymer systems. researchgate.net
Polymer Brushes Polymer brushes are assemblies of polymer chains tethered by one end to a surface or an interface. This architecture is typically achieved by either "grafting-to" (attaching pre-formed polymers to a surface) or "grafting-from" (initiating polymerization from surface-immobilized initiators). While there are no specific examples in the surveyed literature of creating polymer brushes using BDI, its application can be readily hypothesized. In a "grafting-from" approach, a surface could be functionalized with hydroxyl groups, which would then initiate the polymerization of a polyurethane brush layer through the sequential addition of BDI and a diol. In a "grafting-to" scenario, a linear polyurethane synthesized from BDI and a diol could be functionalized at one end and then covalently attached to a reactive substrate.
Gels Polymer gels are three-dimensional polymer networks swollen with a significant amount of fluid, such as water (hydrogels) or organic solvents (organogels). The formation of the network relies on chemical or physical cross-linking. BDI is a key component in synthesizing the biodegradable polyurethane elastomers that form the structural basis of some biomedical hydrogels. researchgate.netnih.gov
For example, biodegradable poly(ester urethane)urea (PEUU) elastomers have been synthesized by reacting a polycaprolactone diol with BDI to form a prepolymer, which is then chain-extended with putrescine. google.com These resilient and biodegradable elastomers can be fabricated into porous scaffolds and subsequently infused with other materials, such as an extracellular matrix (ECM)-derived gel, to create biohybrid composite scaffolds for tissue engineering applications. google.com The polyurethane network provides mechanical integrity, while the gel component facilitates cell infiltration and tissue regeneration. Similarly, polyurethane-based systems using other aliphatic diisocyanates are widely used to form hydrogels for drug delivery and other biomedical uses. nih.govbiorxiv.org
Post-Polymerization Modification and Functionalization Strategies for this compound-Derived Polymers
Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer after its initial synthesis. wiley-vch.depolympart.ir This approach is advantageous because it allows for the use of polymerization methods that may not be compatible with the desired functional groups. wiley-vch.de For polymers derived from 1,4-diisocyanatobutane (BDI), namely polyurethanes and polyureas, functionalization is typically achieved by co-polymerizing BDI with a monomer that contains a latent or protected reactive group.
Common strategies for the post-polymerization modification of BDI-based polymers include:
Incorporation and Modification of Functional Monomers: The most versatile strategy involves using a co-monomer (e.g., a diol or diamine) that possesses an additional functional group that is non-reactive toward isocyanates. This "handle" can be modified after the main polyurethane/polyurea backbone is formed. Examples of such functional groups include alkenes, alkynes, or protected amines and carboxylic acids. For instance, a diol containing a pendant allyl group can be co-polymerized with BDI. The resulting polyurethane will have pendant double bonds along its backbone, which are available for subsequent reactions. rsc.org
Thiol-Ene and Thiol-Yne "Click" Chemistry: Polymers containing pendant alkene or alkyne groups are excellent platforms for modification via "click" chemistry. The radical-mediated thiol-ene reaction, for example, allows for the efficient and orthogonal addition of thiol-containing molecules to the pendant double bonds under mild conditions, often initiated by UV light. wiley-vch.dersc.org This method can be used to attach a wide array of molecules, including peptides, carbohydrates, or fluorescent dyes, to the polyurethane backbone.
Azide-Alkyne "Click" Chemistry: Another powerful click reaction is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). A polyurethane could be synthesized using BDI and an alkyne-containing diol. The pendant alkyne groups could then be reacted with azide-functionalized molecules to introduce new properties to the material. This approach is widely used for functionalizing various polymer types. rsc.org
Modification of Backbone Groups: While less common, direct modification of the urethane or urea linkage is possible. The N-H proton on the urethane group can be deprotonated and reacted, although this often requires harsh conditions. A more feasible approach is to incorporate monomers with other reactive backbone groups. For example, studies on furan-containing polyurethanes have shown that the furan (B31954) rings within the polymer backbone can undergo Diels-Alder reactions, although conversions may be limited compared to pendant groups. wiley-vch.de
Table 2: Summary of Post-Polymerization Modification Strategies
| Strategy | Description | Example Reaction | Potential Functionality |
|---|---|---|---|
| Thiol-Ene Addition | A radical-initiated reaction between a thiol and a pendant alkene group on the polymer backbone. | Polyurethane with pendant allyl groups + Thiol-containing peptide | Bio-conjugation, improved cell adhesion. wiley-vch.de |
| Azide-Alkyne Cycloaddition | A "click" reaction between a pendant alkyne group and an azide-functionalized molecule. | Polyurethane with pendant propargyl groups + Azido-PEG | Increased hydrophilicity, anti-fouling surfaces. rsc.org |
| Active Ester Chemistry | Co-polymerizing with a monomer containing an active ester (e.g., N-hydroxysuccinimide ester), which can then be reacted with primary amines. | Polyurethane with pendant NHS-ester + Amine-terminated drug | Covalent drug attachment for controlled release. mdpi.com |
| Deprotection | Incorporating a monomer with a protected functional group (e.g., a Boc-protected amine) and removing the protecting group after polymerization. | Polyurethane with Boc-protected amine diol + Acid | Generation of primary amine groups for further functionalization. |
Supramolecular Chemistry and Self Assembly of 1,4 Diisocyanobutane Systems
Non-Covalent Interactions in 1,4-Diisocyanobutane Derivatives
The structure and stability of assemblies derived from this compound are governed by a range of non-covalent interactions (NCIs). semanticscholar.orgnih.gov These weak forces, when acting in concert, dictate the three-dimensional architecture and properties of the resulting supramolecular materials. semanticscholar.orgnih.gov The interaction energy between molecules can be broken down into components such as electrostatic, dispersion, and charge transfer forces, which can be studied using structural analysis and computational chemistry. nih.govresearchgate.net
The flexible butane (B89635) backbone of this compound allows for conformational freedom, while the terminal isocyanide groups (–N≡C) provide specific sites for interaction. The primary non-covalent interactions involving its derivatives include:
Dispersion Forces: These are fundamental, non-directional forces that play a significant role, particularly in the association of the aliphatic chain with other molecules. researchgate.net In the complexation of 1,4-dihalobutane guests with pillar rsc.orgarene hosts, dispersion forces were found to be the dominant factor in complex stability. researchgate.net
Dipole-Dipole Interactions: The isocyanide group has a significant dipole moment, which can lead to directional electrostatic interactions with other polar molecules.
Coordination with Metals: The isocyanide carbon atom has a lone pair of electrons and can act as a strong ligand, forming coordination complexes with transition metals. For example, this compound reacts with rhodium compounds to form dinuclear complexes like [Rh₂(diisocyanide)₄]²⁺. wikipedia.orgresearchgate.net These coordination bonds are highly directional and are a powerful tool in directing self-assembly.
Halogen Bonding: In derivatives where halogen atoms are present, they can act as electrophilic regions (halogen bond donors) and interact with the nitrogen or π-system of the isocyanide group (halogen bond acceptors).
The interplay of these forces is complex, and their understanding is critical for designing and engineering new functional materials based on this compound. researchgate.net
Hydrogen Bonding Networks in this compound-Based Assemblies
Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to molecular recognition and the self-assembly of well-defined supramolecular networks. researchgate.net When this compound is chemically modified to include hydrogen bond donor or acceptor groups, it can participate in the formation of extensive one-, two-, or three-dimensional structures known as hydrogen-bonded organic frameworks (HOFs). wikipedia.org
For instance, this compound can be a precursor to symmetric bis-α-ketoamides. rsc.orgrsc.org In these derivatives, the amide groups (–CONH–) provide both hydrogen bond donors (the N–H proton) and acceptors (the C=O oxygen), enabling the formation of robust hydrogen bonding networks. These interactions can lead to the assembly of molecules into predictable patterns, such as chains or sheets.
The types of hydrogen bonds that can be formed include:
N–H···O: This is a classic and strong hydrogen bond, often forming the primary backbone of the supramolecular assembly in amide-containing derivatives.
O–H···N/O–H···O: If hydroxyl groups are present in the derivative or a co-former molecule (like a carboxylic acid), they can form strong hydrogen bonds with nitrogen or oxygen acceptors. nih.gov
C–H···O/C–H···N: Weaker C–H hydrogen bonds, while less dominant, can provide additional stability and help dictate the fine details of the molecular packing. nih.gov
The strength and directionality of these bonds allow for a high degree of control over the resulting architecture. The study of these networks often relies on single-crystal X-ray diffraction, which can precisely map the atomic positions and reveal the geometry of the hydrogen bonds, including bond lengths and angles. nih.gov
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Significance |
| Strong Hydrogen Bond | O-H, N-H | O, N | 4 - 15 | Primary driver for self-assembly in HOFs. researchgate.net |
| Weak Hydrogen Bond | C-H | O, N, π-system | 1 - 4 | Fine-tunes molecular packing and conformation. nih.gov |
| Coordination Bond | Metal Center | Isocyanide | > 20 | Directs formation of rigid, defined structures. researchgate.net |
| Dispersion Forces | All atoms | All atoms | Variable | Contributes significantly to binding within cavities. researchgate.net |
Directed Self-Assembly for Hierarchical Supramolecular Structures
Directed self-assembly is a strategy used to construct complex, ordered supramolecular architectures from molecular components by programming them with specific recognition information. rsc.org The goal is to control the aggregation process to form structures with defined shapes, sizes, and functions. nih.gov By carefully designing derivatives of this compound, it is possible to guide their assembly into hierarchical structures, from simple one-dimensional chains to more complex three-dimensional networks.
Key strategies for directing the assembly of this compound systems include:
Surface-Assisted Assembly: Molecules can be adsorbed onto a solid surface, where the interaction with the substrate can guide their organization. mdpi.com For example, 1,4-phenylene diisocyanide, an aromatic analogue of this compound, has been shown to form organized thin films on metal surfaces like nickel and copper. nih.gov Similarly, 1,4-diisocyanobenzene (B1227560) can form one-dimensional supramolecular chains on a gold surface. rsc.org This approach offers a pathway to creating nano-scale patterns and wires.
Coordination-Driven Self-Assembly: Using metal ions as templates or nodes is a powerful method for constructing discrete and predictable supramolecular structures. nih.govrsc.org The terminal isocyanide groups of this compound can coordinate to metal centers, and the geometry of the metal's coordination sphere dictates the angle between the building blocks, allowing for the rational design of polygons and polyhedra.
Molecular Recognition: By incorporating specific recognition motifs, such as those for hydrogen bonding, molecules can be programmed to assemble in a predetermined manner. rsc.org The interaction between complementary molecular components can lead to spontaneous organization and sorting into ordered supramolecular strands. rsc.org
These methods allow for the bottom-up construction of functional materials where the properties are an emergent consequence of the ordered arrangement of the molecular building blocks.
Host-Guest Chemistry with this compound Derivatives
Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a cavity, and a smaller "guest" molecule that fits inside it. wikipedia.org This binding is driven by non-covalent interactions. This compound and its derivatives have been shown to be excellent guests for certain macrocyclic hosts, particularly pillar[n]arenes.
Pillar rsc.orgarenes are macrocycles with a pentagonal, pillar-shaped structure and an electron-rich cavity. The flexible four-carbon chain of this compound is an ideal length and size to thread through the cavity of a pillar rsc.orgarene. researchgate.net This encapsulation leads to the formation of a nih.govpseudorotaxane, which is a mechanically interlocked structure where the linear guest is threaded through the macrocyclic host without a covalent bond.
Key findings from studies of this compound (DIB) with pillar rsc.orgarene hosts include:
Strong Binding: The complexation is remarkably strong, with association constants (Kₐ) reported to be greater than 10⁵ M⁻¹ in chloroform. researchgate.net
Influence of Functional Groups: The binding affinity is dictated by the functional groups on both the host and the guest. The isocyanide groups at the ends of the guest molecule play a crucial role in the interaction.
Formation of Higher-Order Structures: Depending on the length of the diisocyanide guest, it is possible to form not only nih.govpseudorotaxanes (one host, one guest) but also researchgate.netpseudorotaxanes (two hosts on a single longer guest). researchgate.net
The study of these host-guest systems is often conducted using ¹H NMR spectroscopy, which can detect changes in the chemical shifts of the host and guest protons upon complexation, providing evidence of encapsulation. researchgate.netrsc.org
| Host | Guest | Solvent | Association Constant (Kₐ) M⁻¹ | Structure Formed | Reference |
| Ethyl-Pillar rsc.orgarene (EtP5A) | This compound (C4) | CDCl₃/d₆-Acetone (1:1) | Not specified | Host-Guest Complex | rsc.org |
| Sulfur-functionalised Pillar rsc.orgarene | This compound (dib) | CDCl₃ | > 10⁵ | nih.govPseudorotaxane | researchgate.net |
Responsive Supramolecular Systems
Responsive or "smart" materials are systems that can change their properties in response to an external stimulus. mdpi.com Supramolecular systems are particularly well-suited for creating responsive materials because the non-covalent bonds that hold them together can be formed and broken reversibly. nih.govmdpi.com This allows for dynamic changes in the structure in response to stimuli such as pH, light, temperature, or the introduction of a chemical signal. mdpi.comcyclodextrinnews.com
Host-guest systems involving this compound can be designed to be responsive. While this compound itself is not intrinsically responsive, its assembly can be controlled by using a responsive host molecule. For example:
pH-Responsive Systems: If this compound is a guest in a host that has pH-sensitive groups, changing the pH of the solution can protonate or deprotonate the host, altering its shape or charge and causing it to release the guest. mdpi.comfrontiersin.org
Light-Responsive Systems: A host molecule containing a photoswitchable group, such as an azobenzene (B91143) unit, can change its conformation upon irradiation with light of a specific wavelength. researchgate.net This change can alter the size or shape of the host's cavity, leading to the controlled uptake or release of a guest like a this compound derivative. mdpi.com
Chemically-Responsive Systems: The assembly can be designed to respond to the presence of other chemicals. For instance, the addition of a different guest that binds more strongly to the host can displace the this compound derivative. mdpi.com Similarly, the addition of certain ions could trigger a change in the supramolecular structure.
The development of such responsive systems is a major goal in supramolecular chemistry, with potential applications in areas like controlled release, sensing, and molecular machinery. mdpi.comcyclodextrinnews.com
Catalytic Applications and Mechanistic Studies
1,4-Diisocyanobutane as a Ligand or Scaffold in Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. nih.gov this compound serves as a ligand that can coordinate to metal centers, influencing their electronic properties and reactivity. wikipedia.org Isocyanides are known to be strong σ-donors and weak π-acceptors, making them effective ligands in a variety of catalytic reactions. researchgate.net
The compound has been specifically identified as a ligand in catalyst systems for hydrosilylation reactions, which involve the addition of a silicon-hydride bond across a double or triple bond. google.comgoogle.com Patents describe its use in conjunction with metals like iron, cobalt, or nickel for this purpose. google.com While detailed performance data for this compound complexes in these specific patents are not provided, the broader class of rhodium(I) complexes, which this compound readily forms, are well-established as important homogeneous catalysts for reactions like hydrogenation and hydroformylation. nih.govwikipedia.org For instance, dinuclear rhodium(I) complexes with diisocyanide ligands have been synthesized and studied. wikipedia.org The flexible nature of the butane (B89635) tether in this compound allows it to form stable dinuclear structures, such as [Rh₂(CNC₈H₁₄NC)₄]²⁺, which could be precursors to active catalytic species. wikipedia.org
The catalytic activity of related diisocyanide-metal complexes provides insight into the potential applications of this compound systems. Platinum(II) complexes with other novel diisocyanide ligands have demonstrated good activity and selectivity as catalysts for the hydroarylation of alkynes. researchgate.net This suggests that similar platinum or rhodium complexes of this compound could also be effective catalysts.
Heterogeneous Catalysis and Supported Systems Incorporating this compound
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. nih.gov A primary advantage of this approach is the ease of separating the catalyst from the product mixture, which is crucial for industrial processes. d-nb.info This is often achieved by immobilizing a homogeneous catalyst onto a solid support material. researchgate.netmdpi.comnih.gov Common supports include porous materials with high surface areas like silica (B1680970), alumina (B75360), activated carbon, or polymers. d-nb.info
While the immobilization of organometallic complexes is a widely studied strategy to "heterogenize" homogeneous catalysts, specific examples of this compound being incorporated into such supported systems for catalytic applications are not prominent in the reviewed scientific literature. Theoretically, the isocyanide functional groups could be used to anchor the molecule onto a functionalized support surface. researchgate.net
Another approach in heterogeneous catalysis is the use of Metal-Organic Frameworks (MOFs), which are crystalline porous polymers constructed from metal ions or clusters linked by organic ligands. d-nb.infowikipedia.orgoaepublish.com The organic linkers, such as 1,4-benzenedicarboxylic acid, are crucial to the structure and properties of the MOF. wikipedia.orgmdpi.com Given its bifunctional nature, this compound could theoretically serve as an organic linker to construct a MOF. However, the literature on catalytically active MOFs does not prominently feature this compound as a linker. d-nb.infooaepublish.commdpi.comfrontiersin.org The development of MOFs or other supported catalysts using this compound as a structural component or ligand remains an area for future exploration.
Photocatalytic and Electrocatalytic Research Applications Involving this compound Derivatives
Photocatalysis and electrocatalysis utilize light and electrical energy, respectively, to drive chemical reactions. These fields often employ sophisticated catalyst systems, including organometallic complexes and their derivatives. frontiersin.orgresearchgate.netnih.gov
Research has shown that metal-isocyanide complexes can be active in these domains. For example, certain platinum complexes featuring both phosphine (B1218219) and isocyanide ligands have been evaluated as catalysts for the photocatalytic hydrosilylation of alkynes, showing high product yields under violet light irradiation. researchgate.net In the realm of electrocatalysis, dirhodium complexes have been studied for the reduction of carbon dioxide (CO₂) to formic acid, with the catalyst's structure influencing selectivity and efficiency. osti.gov Other research has focused on using complexes dispersed in polymer ion gels for the aqueous electrocatalytic reduction of CO₂. rsc.org
The creation of derivatives of this compound, for instance through deprotonation-trapping reactions, could yield new molecules with tailored electronic and structural properties suitable for photocatalytic or electrocatalytic applications. drexel.edu However, despite the demonstrated potential of related isocyanide complexes, research specifically detailing the synthesis and application of this compound derivatives in photocatalytic or electrocatalytic systems is not widely documented. This represents a nascent field with opportunities for the design of novel catalysts, for example, in applications like hydrogen production or the transformation of biomass-derived chemicals. frontiersin.orgmdpi.com
Mechanistic Insights into Catalytic Cycles Facilitated by this compound Ligands
Understanding the mechanism of a catalytic reaction is key to optimizing its performance. For homogeneous catalysis involving organometallic complexes, catalytic cycles are often described by a sequence of fundamental steps. A well-known example is the hydrogenation of alkenes using Wilkinson's catalyst, [Rh(Cl)(PPh₃)₃]. hrmrajgurunagar.ac.in The generally accepted mechanism involves:
Oxidative addition of H₂ to the rhodium(I) center, forming an 18-electron rhodium(III) dihydrido complex. hrmrajgurunagar.ac.in
Ligand dissociation (in this case, a phosphine ligand) to create a vacant coordination site. hrmrajgurunagar.ac.in
Coordination of the alkene substrate to the metal center. hrmrajgurunagar.ac.in
Migratory insertion of the alkene into a metal-hydrogen bond to form a metal-alkyl intermediate. hrmrajgurunagar.ac.in
Reductive elimination of the alkane product, which regenerates the active rhodium(I) catalyst. hrmrajgurunagar.ac.in
A similar sequence of elementary steps is plausible for reactions catalyzed by complexes containing this compound ligands. In a potential catalytic cycle for hydrosilylation, for instance, oxidative addition of the Si-H bond to the metal center would be a key initiating step, followed by alkene coordination and migratory insertion. mdpi.com
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations of 1,4-Diisocyanobutane and its Derivatives
Studies on derivatives of this compound, such as its complexes with metals or its incorporation into larger molecular frameworks, also rely on electronic structure calculations. These calculations can predict how the electronic structure of this compound is perturbed upon interaction with other species, providing insights into binding affinities and the nature of chemical bonds formed. For example, in host-guest complexes with pillar whiterose.ac.ukarenes, DFT calculations have been used to support experimental findings on binding affinities. researchgate.net
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
| Molecular Formula | C6H8N2 | - |
| Molecular Weight | 108.14 g/mol | - |
| XLogP3 | -0.3 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Canonical SMILES | C1=NC=CCCC=N1 | - |
This data is based on computational models and provides estimated values for the electronic and physical properties of the molecule. alfa-chemistry.com
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction pathways, intermediates, and, crucially, the transition states that govern the reaction rates. whiterose.ac.uk By calculating the energies of these critical points, chemists can predict the feasibility of a reaction and understand its mechanism in detail.
For example, in polymerization reactions where this compound acts as a monomer, modeling can help to understand the step-by-step process of chain growth. rsc.org Transition state analysis, often employing methods like DFT, can reveal the geometry and energetic barrier of the rate-determining step, which is essential for optimizing reaction conditions. whiterose.ac.uk These computational approaches can also be used to investigate the mechanisms of side reactions or termination reactions that may occur. rsc.org
Molecular Dynamics Simulations of this compound Systems and Assemblies
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of systems containing this compound. wikipedia.org By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectories of molecules over time, providing a dynamic picture of molecular interactions and conformational changes. wikipedia.orgnih.gov
These simulations are particularly valuable for understanding the behavior of this compound in condensed phases, such as in solution or as part of a larger assembly like a polymer or a self-assembled monolayer. MD can be used to study the solvation of this compound, the formation of host-guest complexes, and the structural dynamics of materials incorporating this molecule. mdpi.com For instance, simulations can reveal how the flexible butane (B89635) chain of the molecule allows it to adopt different conformations, which can be critical for its function in specific applications.
Quantum Chemical Characterization of Reactivity Descriptors
Quantum chemistry provides a range of reactivity descriptors that can be calculated to predict the chemical behavior of this compound. mdpi.com These descriptors, derived from the electronic structure, offer a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile, and can predict the most likely sites for chemical attack.
Key reactivity descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and local softness. mdpi.com Analysis of these descriptors can help in understanding the reactivity of the isocyanide groups and predicting how this compound will behave in different chemical environments. For instance, the local softness can indicate which atoms are most susceptible to nucleophilic or electrophilic attack, providing guidance for synthetic chemists. mdpi.com High-level quantum-chemical calculations, such as those at the CCSD(T) level of theory, can provide highly accurate molecular structures and force fields. arxiv.org
Predictive Modeling for Material Design and Property Correlation
Computational chemistry plays a crucial role in the predictive design of new materials based on this compound. By establishing correlations between the molecular structure of this compound derivatives and the macroscopic properties of the resulting materials, researchers can computationally screen potential candidates before undertaking extensive experimental synthesis and characterization. dokumen.pub
For example, predictive models can be developed to estimate the mechanical properties, thermal stability, or optical properties of polymers synthesized using this compound as a building block. researchgate.netscience.gov These models often use quantitative structure-property relationship (QSPR) approaches, where molecular descriptors are correlated with experimental data to build a predictive tool. This computational pre-screening can significantly accelerate the discovery and development of new materials with desired functionalities for various applications.
Advanced Material Applications Non Clinical Focus
Integration into Responsive Materials and Smart Polymers
Smart polymers, or responsive materials, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. magtech.com.cnnih.gov 1,4-Diisocyanobutane has been integrated into such systems, particularly in the field of host-guest chemistry. Research has shown that this compound can form inclusion complexes with macrocyclic hosts like pillar dokumen.pubarenes. researchgate.net The formation of these complexes is driven by dispersion forces, and the process is reversible. researchgate.net This host-guest interaction can be exploited to create materials that respond to specific chemical inputs. Such systems are foundational for developing sensors and switchable materials. nih.govresearchgate.net When integrated into a polymer structure, these responsive units can translate molecular-level changes into macroscopic property shifts, which is the defining characteristic of a smart material. frontiersin.orge3s-conferences.org
Bioconjugation and Functionalization in Material Science
The chemical reactivity of this compound is harnessed for the functionalization of materials and in bioconjugation strategies, which involve attaching synthetic moieties to biomolecules or surfaces for applications in material science. drexel.edunih.govresearchgate.net A specific method involves the deprotonation-trapping of this compound. drexel.edu This chemical manipulation allows for the preparation of functionalized isocyanides, which can then be used to modify surfaces or create complex molecular architectures. The isocyanide groups are versatile handles for further chemical reactions, enabling the covalent attachment of these molecules onto various substrates, thereby altering the substrate's surface properties. nih.govmdpi.comcea.fr This surface functionalization is a key step in creating advanced materials for a variety of technological fields. mdpi.com
Incorporation into Nanomaterials and Composites
This compound plays a role in the development of advanced nanomaterials and composites. It has been used as a ligand in the formation of organometallic complexes. wikipedia.org For example, it can coordinate with metal centers like rhodium to form dinuclear complexes. wikipedia.org These complexes can be considered discrete nanomaterials or can serve as precursors for larger nanostructures. The ability to act as a bridging ligand makes it valuable in constructing well-defined metal-organic assemblies.
Furthermore, this compound is a component in the synthesis of polymer matrices for nanocomposites. e3s-conferences.org Polymer composites, which incorporate nanofillers like carbon nanotubes or inorganic nanoparticles into a polymer matrix, exhibit enhanced properties compared to the pure polymer. astrj.comscirp.org The synthesis can be performed in situ, where the nanofiller is introduced during the polymerization process. ipme.ru Using this compound in the synthesis of the polymer matrix, such as a poly(butylene terephthalate) (PBT) related system, allows for the creation of thermoplastic composites with tailored thermal and mechanical properties. ipme.ru
Table 2: Applications of this compound in Composite Materials
| Composite Type | Matrix/Component | Role of this compound | Resulting Application/Potential |
| Organometallic Complex | Rhodium Complex | Bridging diisocyanide ligand. wikipedia.org | Formation of discrete nanoscale metal-organic structures. |
| Polymer Nanocomposite | Polyurethane | Monomer for the polymer matrix. e3s-conferences.orgastrj.com | Development of materials with enhanced mechanical or functional properties for various industries including automotive and aerospace. e3s-conferences.orgastrj.com |
Advanced Analytical and Spectroscopic Research Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,4-diisocyanobutane and its reaction products. tjnpr.orgipb.pt One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbons within the molecule. libretexts.orgnih.gov For instance, in the ¹H NMR spectrum of this compound, specific chemical shifts and splitting patterns can be attributed to the different methylene (B1212753) groups in the butyl chain.
However, for more complex structures, such as polymers or coordination complexes derived from this compound, advanced two-dimensional (2D) NMR techniques are indispensable. numberanalytics.comresearchgate.net These methods, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms, which is critical for unambiguous structure elucidation. rsc.orgmdpi.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. For polymers of this compound, COSY can confirm the connectivity of the butyl chain within the polymer backbone. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is particularly useful for assigning carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. rsc.orgmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying connections across heteroatoms, such as the linkage between the butyl chain and a metal center in a coordination complex, or for establishing the connectivity of repeating units in a polymer.
These advanced NMR experiments provide invaluable mechanistic insights into reactions involving this compound. researchgate.net By analyzing the NMR spectra of reaction mixtures at different time points, researchers can identify intermediates and byproducts, leading to a deeper understanding of the reaction pathway.
Table 1: Representative NMR Data for this compound Derivatives
| Compound/Polymer Type | Technique | Key Observables and Interpretations |
| This compound Monomer | ¹H NMR, ¹³C NMR | Characteristic signals for the α- and β-methylene groups of the butyl chain. The isocyano carbons appear at a distinct chemical shift in the ¹³C NMR spectrum. |
| Poly(this compound) | 1D & 2D NMR (COSY, HSQC) | Broadening of signals compared to the monomer. COSY confirms the -CH₂-CH₂-CH₂-CH₂- connectivity. HSQC correlates the proton and carbon signals of the polymer backbone. |
| Metal-1,4-diisocyanobutane Complex | 1D & 2D NMR (HMBC) | Shifts in the ¹H and ¹³C signals of the butyl chain upon coordination. HMBC can show correlations between the protons of the butyl chain and the metal center (if NMR active) or other ligands. |
Mass Spectrometry for Reaction Intermediates and Macromolecular Characterization
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. free.fr It is particularly valuable for identifying reaction intermediates and characterizing large macromolecules like polymers. nih.govrsc.org
For the analysis of volatile and thermally stable compounds, techniques like Electron Ionization (EI) can be used. libretexts.org However, for non-volatile or thermally sensitive species, such as reaction intermediates or polymers, soft ionization techniques are employed. free.fr High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the identification of unknown compounds. uvic.ca
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar and charged species from solution. free.fr It can be used to detect and characterize charged intermediates in reactions involving this compound.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): MALDI is particularly effective for the characterization of synthetic polymers. mdpi.com It allows for the determination of the molecular weight distribution, including the number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as the identification of end groups in polymers derived from this compound. researchgate.net
By coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, providing insights into reaction kinetics and mechanisms. chromservis.eu
Table 2: Mass Spectrometry Techniques for the Analysis of this compound and its Products
| Analytical Target | Mass Spectrometry Technique | Information Obtained |
| Reaction Intermediates | ESI-MS, HRMS | Detection and structural characterization of transient, often charged, species formed during a reaction. nih.govrsc.org |
| Polymer Molecular Weight | MALDI-TOF MS | Determination of molecular weight distribution (Mn, Mw, and polydispersity) and end-group analysis. lcms.cz |
| Product Identification | LC-MS, GC-MS | Separation and identification of products in a complex reaction mixture. chromservis.eu |
X-ray Diffraction for Solid-State Structure Determination of Complexes and Polymers
When single crystals are not available, powder X-ray diffraction (PXRD) can be used to characterize the solid-state structure. nih.govtsijournals.com PXRD patterns are unique to a specific crystalline phase and can be used to identify the products of a solid-state reaction, assess sample purity, and determine the degree of crystallinity in polymeric materials. nih.govresearchgate.net The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. nih.gov
Table 3: X-ray Diffraction Applications for this compound-Based Materials
| Material Type | Diffraction Technique | Key Findings |
| Crystalline Metal-Isocyanide Complex | Single-Crystal XRD | Precise determination of the coordination geometry around the metal center, bond distances and angles of the this compound ligand, and packing of molecules in the crystal lattice. rsc.org |
| Semi-Crystalline Polymer | Powder XRD | Identification of crystalline domains, determination of unit cell parameters, and estimation of the degree of crystallinity. |
| Reaction Product Mixture | Powder XRD | Identification of crystalline phases present in a solid product, confirming the formation of new materials. researchgate.net |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for the separation, purification, and analysis of this compound and its reaction products. These techniques are routinely used for purity assessment and for monitoring the progress of chemical reactions. waters.comresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reactions in real-time. chromservis.eu By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of products can be visualized. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is widely used for the purity assessment of non-volatile compounds. sepscience.comnih.gov When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), HPLC can provide both quantitative and qualitative information about the components of a mixture. sepscience.comnih.gov
Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. For this compound, GC can be used to determine its purity. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of volatile components in a sample. clu-in.org
The choice of the chromatographic technique and the specific conditions (e.g., stationary phase, mobile phase, detector) depends on the properties of the analytes of interest. nih.gov
Table 4: Chromatographic Methods for the Analysis of this compound
| Analytical Goal | Chromatographic Technique | Typical Application |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Rapidly tracking the disappearance of starting materials and the appearance of products. chromservis.eu |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Quantifying the purity of a synthesized batch of this compound or its derivatives. nih.govmdpi.com |
| Impurity Profiling | LC-MS, GC-MS | Identifying and quantifying impurities in a sample. clu-in.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. irdg.orgup.ac.za These methods are particularly useful for studying the transformations of the isocyanide group in this compound during chemical reactions.
The isocyanide functional group (-N≡C) has a characteristic strong stretching vibration in the IR spectrum, typically appearing in the range of 2100-2200 cm⁻¹. The exact position of this band is sensitive to the chemical environment and can shift upon coordination to a metal center or participation in a polymerization reaction. up.ac.za
Raman spectroscopy provides complementary information, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. researchgate.netfaccts.de For example, symmetric vibrations in molecules with a center of symmetry are often Raman active but IR inactive. apacwomen.ac.in
By comparing the IR and Raman spectra of reactants and products, researchers can confirm the transformation of functional groups and gain insights into the structure of the resulting materials. irdg.org
Table 5: Vibrational Spectroscopy of the Isocyanide Group
| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Infrared (IR) Spectroscopy | -N≡C stretch | 2100 - 2200 | Strong, characteristic band used to identify the isocyanide functional group and monitor its reactions. |
| Raman Spectroscopy | -N≡C stretch | 2100 - 2200 | Often a strong band, complementary to the IR absorption. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgmdpi.com While the saturated alkyl chain of this compound does not absorb significantly in the UV-Vis region, the isocyanide group can exhibit electronic transitions. uomustansiriyah.edu.iq
More importantly, UV-Vis spectroscopy is a valuable tool for studying the formation of colored complexes and for monitoring reaction kinetics. up.ac.za If a reaction involving this compound results in the formation of a chromophoric product, the progress of the reaction can be followed by measuring the change in absorbance at a specific wavelength over time. mdpi.com This allows for the determination of reaction rates and the elucidation of reaction mechanisms. The Beer-Lambert law provides the basis for quantitative analysis using UV-Vis spectroscopy. libretexts.org
Table 6: Applications of UV-Vis Spectroscopy in the Study of this compound Chemistry
| Application | Principle | Information Obtained |
| Reaction Kinetics | Monitoring the change in absorbance of a reactant or product over time. | Reaction rates, rate constants, and insights into the reaction mechanism. |
| Complex Formation | Observing the appearance of new absorption bands upon complexation with a metal or other species. | Evidence of complex formation and information about the electronic structure of the complex. up.ac.za |
| Quantitative Analysis | Using the Beer-Lambert law to relate absorbance to concentration. | Determination of the concentration of a UV-Vis active species in solution. |
Microscopic Techniques for Material Morphology Characterization (e.g., SEM, TEM)
Electron microscopy techniques are used to visualize the morphology and structure of materials at the micro- and nanoscale. measurlabs.com For polymers and other materials derived from this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide valuable information about their surface topography and internal structure. researchgate.netgfz.de
Scanning Electron Microscopy (SEM): SEM scans a focused beam of electrons over the surface of a sample to create an image of its topography and composition. measurlabs.comthermofisher.com It is useful for examining the surface features, particle size, and shape of materials prepared from this compound. tsijournals.com
Transmission Electron Microscopy (TEM): TEM transmits a beam of electrons through an ultrathin sample to generate a high-resolution image of its internal structure. measurlabs.comthermofisher.com TEM can be used to visualize the morphology of polymer chains, the dispersion of nanoparticles in a polymer matrix, and the crystal structure of materials at the nanoscale. researchgate.netmpie.de
These microscopic techniques are often used in conjunction with other analytical methods to provide a comprehensive understanding of the structure-property relationships in materials derived from this compound.
Table 7: Electron Microscopy for Characterizing this compound-Based Materials
| Technique | Information Provided | Typical Application |
| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape. measurlabs.com | Characterizing the morphology of polymer powders or films. |
| Transmission Electron Microscopy (TEM) | Internal structure, crystal structure, morphology of nanoscale features. thermofisher.com | Visualizing the arrangement of polymer chains or the structure of nanocomposites. |
Emerging Research Frontiers and Future Perspectives
Exploration of Sustainable Synthetic Strategies for 1,4-Diisocyanobutane
The traditional industrial synthesis of diisocyanates, including this compound, heavily relies on the use of highly toxic phosgene (B1210022). researchgate.netosti.gov Growing environmental and safety concerns have spurred significant research into sustainable and phosgene-free synthetic routes. A primary focus is the utilization of bio-based feedstocks to create a greener value chain.
Key sustainable strategies currently under exploration include:
Synthesis from Bio-based Precursors: Researchers are investigating the use of renewable resources as starting materials. researchgate.net Bio-based 1,4-butanediol (B3395766) (1,4-BDO), which can be produced through the fermentation of sugars from sources like corn or lignocellulosic biomass, represents a key platform chemical for this purpose. researchgate.netmdpi.com The conversion of such bio-derived diols into diisocyanates offers a direct path to increasing the renewable content of end-products like polyurethanes. osti.govenergy.gov
Phosgene-Free Chemical Routes: Non-phosgene methods are a critical area of development. One prominent lab-scale method is the Curtius rearrangement, which involves the thermal rearrangement of dicarboxylic acyl azides derived from corresponding dicarboxylic acids. researchgate.net Aliphatic dicarboxylic acids can be sourced from vegetable oils, making this a potentially bio-based route. researchgate.net Another approach involves the dehydration of formamides, which can be prepared from the corresponding diamines. rsc.org
Biocatalysis: The use of enzymes and microorganisms as biocatalysts presents an eco-friendly alternative for organic synthesis. tubitak.gov.tr While still an emerging area for isocyanate synthesis, biocatalytic transformations offer high specificity and operate under mild conditions, reducing energy consumption and by-product formation. Research into enzymatic processes for producing precursors to this compound is a promising frontier. mdpi.com
Table 1: Comparison of Synthetic Routes for Diisocyanates
| Synthetic Strategy | Key Reactants | Primary Advantages | Current Challenges | Reference |
|---|---|---|---|---|
| Traditional Phosgenation | Diamine, Phosgene | Established, high-yield industrial process | Extreme toxicity of phosgene, petroleum-based | researchgate.netosti.gov |
| Curtius Rearrangement | Dicarboxylic Acid (from bio-oils) | Phosgene-free, potential for bio-based sourcing | Use of potentially explosive azide (B81097) intermediates, lab-scale | researchgate.net |
| From Bio-based Diols | Bio-1,4-butanediol (1,4-BDO) | Direct use of renewable feedstock, reduces carbon footprint | Requires efficient conversion of diol to diamine or other isocyanate precursor | researchgate.netmdpi.com |
Discovery of Novel Reactivity Patterns and Chemical Transformations
Beyond its role in polymerization, this compound exhibits unique reactivity that is being harnessed for novel chemical transformations. The two isocyanide groups offer versatile handles for complex molecular construction.
Organometallic Chemistry: this compound acts as a bidentate ligand, capable of forming stable complexes with transition metals. It reacts with rhodium compounds to form dinuclear complexes, such as [Rh₂(diisocyanide)₄]²⁺. doi.orgwikipedia.org These organometallic structures are themselves subjects of further study, for instance, in photochemical reactions and catalysis. doi.org
Deprotonation and Functionalization: The carbon atoms adjacent to the isocyanide groups can be deprotonated using strong bases like butyllithium (B86547) (BuLi). nsf.gov This creates a highly reactive lithiated intermediate. A particularly interesting finding is that the reaction can be controlled by stoichiometry; using one equivalent of BuLi leads to monolithiation, while two equivalents result in dilithiation. nsf.gov These lithiated species can then be trapped with various electrophiles, such as alkyl halides or ketones, to introduce new functional groups and build complex molecular architectures, including heterocycles like oxazoles. nsf.govdrexel.edu
Cyclic Iminocarbonate Ring-Opening: In a novel approach to polyurethane synthesis, this compound is used to prepare polymerizable cyclic bisiminocarbonates. These monomers can then undergo step-growth copolymerization with soft nucleophiles like dithiols to create polyurethanes containing thioether moieties, demonstrating a versatile, non-isocyanate route to polyurethane-like materials. uliege.be
Supramolecular Chemistry: The linear structure and terminal functional groups of this compound make it an ideal guest molecule in host-guest chemistry. It has been shown to form stable osti.govpseudorotaxane complexes with pillar google.comarene macrocycles, driven by multiple C-H⋯π interactions within the host's cavity. researchgate.netresearchgate.net This ability to form interlocked molecular structures opens avenues for the development of molecular switches and sensors.
Table 2: Novel Reactivity of this compound
| Reaction Type | Reactant(s) / Conditions | Product(s) / Application | Reference |
|---|---|---|---|
| Organometallic Complexation | Rhodium salts (e.g., [RhCl(CO)₂]₂) | Dinuclear rhodium(I) complexes | doi.orgwikipedia.org |
| Monolithiation-Trapping | 1 equiv. BuLi, then electrophile (e.g., benzyl (B1604629) bromide) | Substituted diisocyanides, oxazolines | nsf.gov |
| Dilithiation-Trapping | 2 equiv. BuLi, then electrophile | Disubstituted diisocyanides | nsf.gov |
| Supramolecular Assembly | Pillar google.comarenes | osti.govPseudorotaxane host-guest complexes | researchgate.netresearchgate.net |
| Iminocarbonate Synthesis | Sulfuryl chloride, diols | Precursor for cyclic bisiminocarbonates for novel PUs | uliege.be |
Interdisciplinary Research Integrating this compound Chemistry
The unique properties of this compound and the materials derived from it have found applications in diverse scientific fields, highlighting its role as an interdisciplinary building block.
Biomedical Materials: A significant area of research is the synthesis of biodegradable polyurethane elastomers for biomedical applications such as tissue engineering. researchgate.net Aliphatic diisocyanates like this compound are preferred because their degradation products are generally less toxic than those from aromatic diisocyanates. researchgate.net For example, it is a key component in synthesizing poly(ester carbonate urethane)urea (PECUU) and other copolymers used to create biohybrid composite scaffolds. google.com These scaffolds, which can combine the elastomeric polymer with extracellular matrix (ECM) gels, are designed to support cellular infiltration and tissue regeneration. google.com
Advanced Materials Science: In materials science, this compound serves as a crucial monomer for producing high-performance polymers. Its symmetric and linear structure can lead to well-ordered hard segments in polyurethanes, resulting in materials with high strength and elasticity. researchgate.net The ability to create polymers with tailored properties makes it valuable for applications ranging from coatings and adhesives to advanced composites. alemnis.comresearchgate.net
Catalysis: this compound is used as a covalent linker to immobilize catalysts on solid supports. For instance, it has been employed to anchor Salen-based manganese complexes onto MCM-41, a mesoporous silica (B1680970) material. mdpi.com This approach aims to create heterogeneous catalysts that are more stable and recyclable, which is a key goal in green chemistry. mdpi.com
Challenges and Opportunities in this compound Research
Despite its potential, the research and application of this compound face several challenges, which in turn create significant opportunities for innovation.
Challenges:
Toxicity and Handling: Like many isocyanides and isocyanates, this compound and its precursors can be toxic and require careful handling. scribd.comorgsyn.org This necessitates specialized laboratory procedures and limits its widespread use in some contexts.
Synthetic Complexity: While sustainable routes are being developed, they often involve multiple steps, sensitive reagents (like azides), or are not yet scaled for industrial production. researchgate.net The high reactivity of the isocyanide/isocyanate functionality requires stringent control over reaction conditions to avoid unwanted side reactions. nsf.gov
Cost of Bio-based Feedstocks: The economic feasibility of producing this compound from renewable resources depends on the availability and cost of bio-based raw materials, which can be volatile. osti.gov
Opportunities:
Green Chemistry Innovation: The primary opportunity lies in the development of efficient, safe, and economically viable sustainable synthesis routes. nih.govmdpi.comrsc.org Success in this area would align with the chemical industry's move towards a circular economy and could open up new markets for bio-based materials. horizon-europe.gouv.fr
Novel Polymer Architectures: The bifunctionality of this compound provides a platform for creating novel polymers. There is vast potential to design and synthesize degradable and chemically recyclable polymers, contributing to solutions for plastic waste. rsc.org
Expanding Applications: Further exploration of its reactivity in organometallic and supramolecular chemistry could lead to new catalysts, sensors, or smart materials. nsf.govresearchgate.net Its use in creating well-defined biomedical scaffolds remains a highly promising area for future development. researchgate.netgoogle.com
Table 3: Challenges and Opportunities in this compound Research
| Area | Challenges | Opportunities |
|---|---|---|
| Synthesis | Reliance on toxic reagents in traditional routes (phosgene); complexity of new routes. researchgate.netscribd.com | Develop efficient, scalable, and safe bio-based synthetic pathways. mdpi.comhorizon-europe.gouv.fr |
| Material Properties | Controlling polymerization to achieve desired properties consistently. | Design of "tailor-made" polymers with enhanced biodegradability, recyclability, and performance. rsc.orgmdpi.com |
| Applications | Toxicity concerns for some applications; competition from established petrochemicals. scribd.com | Expansion into high-value areas like advanced biomedical devices, smart materials, and sustainable catalysts. researchgate.netresearchgate.netmdpi.com |
| Economics | Higher cost of some bio-based feedstocks compared to petroleum. osti.gov | Creation of high-value, performance-advantaged materials that justify costs; government and consumer push for sustainable products. nrel.gov |
Rational Design and Predictive Synthesis of Next-Generation Materials and Systems
The future of materials development is increasingly tied to computational tools and predictive science. The rational design of next-generation materials using this compound will leverage these approaches to accelerate discovery and optimize performance.
Computational Modeling and AI: Artificial intelligence (AI) and machine learning models are being developed to predict the physical and chemical properties of polymers based on their monomer composition and structure. nrel.gov By creating vast virtual libraries of polymers—for example, by combining this compound with various known bio-based diols or diamines—researchers can use these models to screen for candidates with desired characteristics (e.g., specific glass transition temperature, tensile strength, or degradation rate) before any lab work is done. nrel.govrsc.org This in silico approach dramatically speeds up the material discovery process.
Quantitative Structure-Property Relationships (QSPR): By synthesizing a range of polymers and carefully measuring their properties, researchers can build robust QSPR models. These models provide a fundamental understanding of how specific structural features, such as the linear alkyl chain of this compound, influence the final material properties. rsc.org This knowledge enables the "tailor-made" design of polymers for highly specific applications. mdpi.com
Circular Economy by Design: Predictive synthesis can be a powerful tool for advancing a circular materials economy. By modeling the degradation pathways and recyclability of polymers at the design stage, scientists can prioritize structures that are not only high-performing but also environmentally benign. rsc.org For instance, a model could predict the ease of chemically recycling a polyurethane made from this compound back to its constituent monomers, making it a prime candidate for sustainable material development.
The integration of predictive modeling with automated synthesis platforms represents the ultimate frontier, promising a future where novel, sustainable, and high-performance materials based on building blocks like this compound can be designed, synthesized, and tested with unprecedented speed and precision.
Compound Index
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
